Tartronate semialdehyde phosphate

Description

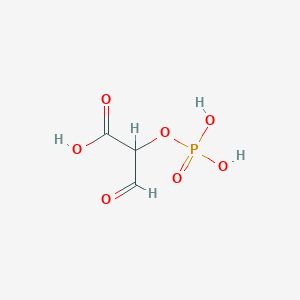

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O7P/c4-1-2(3(5)6)10-11(7,8)9/h1-2H,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLQTRXAGCIRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922684 | |

| Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14886-81-8, 118455-76-8 | |

| Record name | D-Tartronic semialdehyde phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014886818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartronate semialdehyde phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118455768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways Involving Tartronate Semialdehyde Phosphate

Central Role in Carbohydrate Metabolism and Glycolysis

Formation via Pyruvate (B1213749) Kinase-Catalyzed Phosphorylation of Beta-Hydroxypyruvate

One of the key reactions leading to the formation of tartronate (B1221331) semialdehyde phosphate (B84403) is the phosphorylation of beta-hydroxypyruvate, a reaction catalyzed by the enzyme pyruvate kinase. nih.gov While pyruvate kinase is well-known for its role in the final step of glycolysis, where it converts phosphoenolpyruvate (B93156) to pyruvate, it also exhibits a broader substrate specificity. ebi.ac.uk This enzyme can utilize beta-hydroxypyruvate as a substrate, transferring a phosphate group from a donor molecule, typically ATP, to form tartronate semialdehyde phosphate. nih.gov

The immediate product of this enzymatic reaction is the enol form of this compound. nih.gov This enol tautomer then undergoes a spontaneous, non-enzymatic conversion to the more stable aldehyde form. nih.gov The reaction catalyzed by pyruvate kinase is a critical entry point for beta-hydroxypyruvate into the central metabolic pathways.

Linkage to D-Glycerate Biosynthesis

This compound is a direct precursor in the biosynthesis of D-glycerate. The conversion is facilitated by the enzyme tartronate semialdehyde reductase, which catalyzes the reduction of the aldehyde group of tartronate semialdehyde to a hydroxyl group, yielding D-glycerate. nih.govnih.gov This reaction typically utilizes NADH or NADPH as the reducing agent.

The D-glycerate formed can then be further metabolized. For instance, it can be phosphorylated by glycerate kinase to produce 2-phosphoglycerate or 3-phosphoglycerate (B1209933), which are intermediates in the glycolytic and gluconeogenic pathways. researchgate.net This linkage establishes a clear route from this compound to the central carbon metabolism. In some organisms, tartronate semialdehyde reductase activity is a key step in pathways utilizing C2 compounds. nih.gov

Integration into the Glycolytic and Gluconeogenic Flux

The metabolic fate of this compound is intricately linked to the central pathways of glycolysis and gluconeogenesis. Through its conversion to D-glycerate and subsequent phosphorylation, it can be channeled into these pathways as 3-phosphoglycerate. researchgate.net This integration allows for the carbon atoms from this compound to be utilized for energy production through glycolysis or for the synthesis of glucose via gluconeogenesis.

This connection is particularly significant in metabolic contexts where alternative carbon sources are being utilized. The ability to feed into the glycolytic or gluconeogenic flux from pathways involving this compound provides metabolic flexibility to the organism.

Glyoxylate (B1226380) Metabolism Pathways

This compound is also a key player in the metabolism of glyoxylate, a two-carbon compound that is central to the glyoxylate cycle and other related pathways.

The Tartronate Semialdehyde Pathway in Cyanobacteria and Other Organisms

In various organisms, including certain bacteria and cyanobacteria, a metabolic route known as the tartronate semialdehyde pathway (also referred to as the glycerate pathway) is operational for the assimilation of C2 compounds like glyoxylate. nih.govresearchgate.net This pathway provides an alternative to the well-known glyoxylate cycle.

In cyanobacteria, the tartronate semialdehyde pathway cooperates with the plant-like C2 glycolate (B3277807) cycle in the metabolism of phosphoglycolate, a byproduct of photorespiration. nih.govresearchgate.netwikipedia.org Glycolate is oxidized to glyoxylate, which can then enter the tartronate semialdehyde pathway. researchgate.netwikipedia.org This pathway involves the conversion of two molecules of glyoxylate into one molecule of tartronate semialdehyde and one molecule of carbon dioxide, a reaction catalyzed by glyoxylate carboligase. nih.gov The resulting tartronate semialdehyde is then reduced to glycerate by tartronate semialdehyde reductase. nih.gov This glycerate can subsequently be phosphorylated and enter the central carbon metabolism. researchgate.net

This pathway is crucial for cyanobacteria to efficiently recycle the carbon lost during photorespiration, particularly under conditions of low carbon dioxide concentration. researchgate.netwikipedia.org

Role of Glyoxylate Carboligase (Tartronate Semialdehyde Synthase) in Glyoxylate Condensation

The key enzyme in the tartronate semialdehyde pathway is glyoxylate carboligase, also known as tartronate semialdehyde synthase. researchgate.netfrontiersin.org This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the condensation of two molecules of glyoxylate. researchgate.net In this reaction, one molecule of glyoxylate is decarboxylated, and the resulting two-carbon unit is transferred to a second molecule of glyoxylate, forming the three-carbon compound tartronate semialdehyde. nih.gov

The mechanism of glyoxylate carboligase involves the formation of a covalent intermediate between TPP and the first molecule of glyoxylate. researchgate.net Following decarboxylation, the activated two-carbon fragment attacks the carbonyl carbon of the second glyoxylate molecule, leading to the formation of tartronate semialdehyde and the release of carbon dioxide. researchgate.net This enzyme is found in a variety of microorganisms and plays a critical role in their ability to grow on C2 compounds. nih.govfrontiersin.org

Cooperation with C2 Pathway and 2-Phosphoglycolate Metabolism

In photosynthetic organisms, the oxygenase activity of RuBisCO produces the toxic compound 2-phosphoglycolate (2-PG). The recycling of this compound, known as photorespiration, is essential. While the primary route in plants is the C2 cycle, many bacteria and cyanobacteria utilize an alternative, the glycerate pathway, which operates in cooperation with the C2 cycle. uni-rostock.de

In this pathway, 2-PG is metabolized to glyoxylate. Subsequently, the enzyme glyoxylate carboligase (also known as tartronate-semialdehyde synthase) catalyzes the condensation of two glyoxylate molecules to form one molecule of tartronate semialdehyde, with the release of carbon dioxide. uni-rostock.deebi.ac.uk This tartronate semialdehyde is then reduced to D-glycerate by tartronate semialdehyde reductase. Finally, glycerate is phosphorylated to 3-phosphoglycerate, a staple intermediate of the Calvin-Benson cycle, thus successfully salvaging the carbon from 2-PG. This pathway is considered more energy-efficient as it bypasses the ammonia release and refixation steps characteristic of the C2 cycle. uni-rostock.de

Glyoxylate Assimilation Routes

Beyond photorespiration, the glycerate pathway is a primary route for the assimilation of glyoxylate, a central intermediate derived from the breakdown of fatty acids (via the glyoxylate cycle) or other compounds. The conversion of two glyoxylate molecules into tartronate semialdehyde is a key committing step in this assimilation process. ebi.ac.uknih.gov

The enzyme responsible, glyoxylate carboligase (EC 4.1.1.47), is a thiamin diphosphate (B83284) (ThDP)-dependent enzyme. ebi.ac.uknih.gov It decarboxylates one molecule of glyoxylate and ligates the resulting intermediate to a second molecule of glyoxylate to form tartronate semialdehyde. nih.gov This allows organisms to convert the two-carbon compound glyoxylate into the three-carbon compound glycerate (after reduction), which can then be channeled into central metabolism for biosynthesis or energy production.

| Enzyme | EC Number | Reaction | Pathway |

| Glyoxylate carboligase | 4.1.1.47 | 2 Glyoxylate → Tartronate semialdehyde + CO₂ | Glyoxylate Assimilation / Glycerate Pathway |

| Tartronate semialdehyde reductase | 1.1.1.60 | Tartronate semialdehyde + NAD(P)H → D-Glycerate + NAD(P)⁺ | Glyoxylate Assimilation / Glycerate Pathway |

| Glycerate kinase | 2.7.1.31 | D-Glycerate + ATP → 3-Phosphoglycerate + ADP | Glyoxylate Assimilation / Glycerate Pathway |

Degradation and Diversion Pathways Yielding Tartronate Semialdehyde

Tartronate semialdehyde is not only an intermediate in assimilation pathways but also a product of several catabolic routes. These pathways break down various precursors into smaller, metabolically accessible molecules, with tartronate semialdehyde serving as a key junction point. The direct enzymatic synthesis of its phosphorylated form, this compound (TSP), occurs via the phosphorylation of β-hydroxypyruvate by pyruvate kinase. nih.govacs.org The initial product is the enol form of TSP, which then tautomerizes to the aldehyde. nih.gov

D-Glucarate and D-Galactarate Degradation

In certain bacteria, such as Escherichia coli, the sugar acids D-glucarate and D-galactarate can be utilized as the sole carbon source. nih.govpathbank.org Their degradation pathway converges on the production of tartronate semialdehyde.

The process involves the following key steps:

D-glucarate or D-galactarate is dehydrated to form 5-dehydro-4-deoxy-D-glucarate. nih.gov

This intermediate is then cleaved by the enzyme 5-dehydro-4-deoxy-D-glucarate aldolase (B8822740) (EC 4.1.2.20). nih.govmodelseed.org

The aldolase reaction yields two products: pyruvate and tartronate semialdehyde. nih.govmodelseed.org

Pyruvate can directly enter central metabolism, while the newly formed tartronate semialdehyde is typically reduced to glycerate by tartronate semialdehyde reductase and subsequently phosphorylated to join glycolysis. nih.gov

Allantoin (B1664786) Catabolism in Microorganisms

Allantoin is a key intermediate in the breakdown of purines in many organisms. researchgate.net In microorganisms, its catabolism serves as a source of nitrogen and carbon. The degradation of allantoin ultimately yields glyoxylate. ebi.ac.uk This glyoxylate can then be funneled into the glycerate pathway, where two molecules are converted by glyoxylate carboligase into tartronate semialdehyde and CO₂, linking purine (B94841) breakdown to central carbohydrate metabolism. ebi.ac.uk

Conversion from 3-Hydroxypyruvate via Hydroxypyruvate Isomerase

A direct reversible link between hydroxypyruvate and tartronate semialdehyde is established by the enzyme hydroxypyruvate isomerase (EC 5.3.1.22). genecards.orguniprot.orgwikipedia.org This enzyme catalyzes the isomerization between the two molecules, interconverting the ketose (hydroxypyruvate) and the aldose (tartronate semialdehyde, also known as 2-hydroxy-3-oxopropanoate). genecards.org This reaction is crucial as it connects the metabolism of the amino acid serine (which can be converted to hydroxypyruvate) with the glycerate pathway and other routes involving tartronate semialdehyde. researchgate.net

Other Precursor Metabolite Transformations

The central precursor for tartronate semialdehyde is glyoxylate, which originates from multiple sources including the glyoxylate cycle, photorespiration, and allantoin catabolism. The condensation of two glyoxylate molecules is a primary route for its synthesis. ebi.ac.uk Additionally, the degradation of sugar acids like D-glucarate provides a direct pathway to both tartronate semialdehyde and pyruvate. nih.gov The reversible action of hydroxypyruvate isomerase also positions 3-hydroxypyruvate as a direct precursor. rhea-db.org These varied transformations highlight tartronate semialdehyde as a critical node, integrating the metabolic fates of fatty acids, sugar acids, purines, and amino acids.

| Pathway | Key Precursor(s) | Key Enzyme | Product(s) |

| D-Glucarate/D-Galactarate Degradation | 5-Dehydro-4-deoxy-D-glucarate | 5-Dehydro-4-deoxy-D-glucarate aldolase | Pyruvate + Tartronate semialdehyde |

| Glyoxylate Assimilation | Glyoxylate (2 molecules) | Glyoxylate carboligase | Tartronate semialdehyde + CO₂ |

| Isomerization | 3-Hydroxypyruvate | Hydroxypyruvate isomerase | Tartronate semialdehyde |

| Phosphorylation | β-Hydroxypyruvate | Pyruvate kinase | enol-Tartronate semialdehyde phosphate |

Downstream Metabolic Fates of this compound

Once formed, this compound can be directed into several significant metabolic routes, ensuring the carbon atoms are efficiently utilized for energy production or biosynthesis.

A primary fate of tartronate semialdehyde is its conversion to D-glycerate, a reaction catalyzed by the enzyme Tartronate Semialdehyde Reductase (TSR), also known as 2-hydroxy-3-oxopropionate reductase (EC 1.1.1.60). nih.govresearchgate.net This enzyme belongs to the β-hydroxyacid dehydrogenase family and facilitates the reversible reaction using NAD(P)H as a cofactor. researchgate.net The reaction is a critical step in the final stage of D-glycerate biosynthesis. nih.govresearchgate.net

The enzyme is widely distributed in bacteria and has homologs in Archaea and Eukaryota. researchgate.net In the fungus Ustilago maydis, TSR plays a vital role in glycerol (B35011) assimilation, demonstrating its importance in connecting alternative carbon sources to central metabolic pathways. ebi.ac.uk Research on the recombinant TSR from U. maydis has shown that the enzyme has a significantly higher affinity for tartronate semialdehyde in the reduction reaction compared to its affinity for D-glycerate in the oxidation reaction, suggesting that under normal physiological conditions, the metabolic flow favors the production of glycerate. ebi.ac.uk

Table 1: Kinetic Properties of Tartronate Semialdehyde Reductase (Tsr1) from Ustilago maydis

| Substrate | Cofactor | Reaction | Km (mM) |

|---|---|---|---|

| Tartronic Semialdehyde | NADH | Reduction | 0.19 ± 0.03 |

| D-Glycerate | NAD+ | Oxidation | 17.7 |

| L-Glycerate | NAD+ | Oxidation | 123.2 |

Following its reduction to D-glycerate, the resulting molecule can be readily integrated into central carbon metabolism. D-glycerate is phosphorylated to form 3-phosphoglycerate, a key intermediate in both glycolysis and gluconeogenesis. ebi.ac.uk This conversion allows the carbon skeleton derived from pathways like allantoin degradation or glyoxylate metabolism to be utilized for energy production through glycolysis or for the synthesis of glucose and other essential biomolecules via gluconeogenesis. ebi.ac.uk

Tartronate semialdehyde can undergo decarboxylation to yield glycolaldehyde (B1209225) and carbon dioxide. This reaction can be catalyzed by enzymes belonging to the lyase family. For instance, Tartronate-semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate carboligase, catalyzes the reversible reaction where two molecules of glyoxylate condense to form tartronate semialdehyde and CO2. wikipedia.org This enzyme's alternative name, tartronate semialdehyde carboxylase, highlights its role in the decarboxylation/carboxylation of this intermediate. wikipedia.org Similarly, dihydroxyfumarate decarboxylase (EC 4.1.1.54) can also produce tartronate semialdehyde through a decarboxylation reaction. wikipedia.org The resulting glycolaldehyde is not a metabolic dead-end and can be funneled into other important pathways. nih.gov

By entering central metabolism as 3-phosphoglycerate, the carbon from this compound can be converted into numerous other critical intermediates. Through the reactions of glycolysis and the citric acid (TCA) cycle, 3-phosphoglycerate is converted to pyruvate and then acetyl-CoA. Acetyl-CoA enters the TCA cycle, where its carbon atoms are incorporated into intermediates such as citrate, isocitrate, α-ketoglutarate, succinyl-CoA, succinate (B1194679), fumarate (B1241708), malate (B86768), and oxaloacetate. This integration demonstrates how a specialized metabolite is ultimately linked to the core energy-producing and biosynthetic hubs of the cell.

Integration into Novel and Serendipitous Metabolic Pathways

Beyond its role in central metabolism, this compound and its derivatives can be shunted into specialized biosynthetic routes, highlighting the interconnectedness of metabolic networks.

A significant fate of glycolaldehyde, the decarboxylation product of tartronate semialdehyde, is its contribution to the synthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.gov In organisms like Escherichia coli, an alternative PLP synthesis pathway exists that utilizes glycolaldehyde as a precursor. nih.govresearchgate.net This pathway begins with the condensation of glycolaldehyde and glycine (B1666218) to produce 4-hydroxythreonine. researchgate.net Subsequent phosphorylation of this intermediate connects it to the canonical PLP biosynthesis route. researchgate.net This connection establishes a direct link between glyoxylate metabolism and the synthesis of one of the most versatile and essential cofactors in all domains of life. nih.gov

Emerging Connections in Ethylene (B1197577) Glycol Metabolism

Recent research has uncovered novel pathways for ethylene glycol degradation in various microorganisms, highlighting a direct link to the glycerate pathway through the intermediate, tartronate semialdehyde. In several bacterial species, ethylene glycol is metabolized into glyoxylate, which then serves as a crucial entry point into central carbon metabolism. researchgate.net This conversion process typically involves an initial oxidation of ethylene glycol to glycolaldehyde, followed by further oxidation to glycolate, and finally to glyoxylate. researchgate.netnih.gov

Once formed, glyoxylate can be channeled into the glycerate pathway. In this pathway, two molecules of glyoxylate are converted by the enzyme glyoxylate carboligase into one molecule of tartronate semialdehyde and one molecule of CO2. nih.gov Subsequently, the enzyme tartronate semialdehyde reductase catalyzes the conversion of tartronate semialdehyde to D-glycerate. nih.gov This D-glycerate can then be phosphorylated to 2-phospho-D-glycerate, an intermediate of the glycolysis pathway. nih.gov

Studies in Pseudomonas putida have shown that key enzymes such as tartronate semialdehyde synthase are induced when the bacterium is grown in the presence of ethylene glycol. nih.gov This indicates an active metabolic route where ethylene glycol is catabolized via glyoxylate and subsequently tartronate semialdehyde. nih.gov While some organisms, like certain strains of Flavobacterium, exclusively metabolize ethylene glycol through this pathway to glyoxylate and then into the glycerate pathway, others may utilize alternative routes. researchgate.net For instance, some metabolic pathways can convert ethylene glycol into acetaldehyde, which is then transformed into acetyl-CoA. researchgate.net

The efficiency and preference for this pathway can differ between bacterial strains. For example, comparative proteomic studies between two strains of P. putida revealed differences in their metabolism of ethylene glycol. nih.gov While one strain grew rapidly using ethylene glycol as its sole carbon source, another did not, instead accumulating glycolic and glyoxylic acid. nih.gov This highlights the specific enzymatic machinery required for the efficient conversion of ethylene glycol through the tartronate semialdehyde intermediate.

The table below summarizes the key enzymatic steps involved in the conversion of ethylene glycol to a glycolysis intermediate via this compound, as observed in certain bacteria.

| Reactant | Enzyme | Product | Metabolic Pathway |

| Ethylene Glycol | Alcohol Dehydrogenase / Oxidoreductase | Glycolaldehyde | Ethylene Glycol Degradation |

| Glycolaldehyde | Glycolaldehyde Dehydrogenase | Glycolate | Ethylene Glycol Degradation |

| Glycolate | Glycolate Oxidase / Dehydrogenase | Glyoxylate | Ethylene Glycol Degradation |

| 2 Glyoxylate | Glyoxylate Carboligase (Tartronate Semialdehyde Synthase) | Tartronate Semialdehyde + CO2 | Glycerate Pathway |

| Tartronate Semialdehyde | Tartronate Semialdehyde Reductase | D-Glycerate | Glycerate Pathway |

| D-Glycerate | D-Glycerate 2-Kinase | 2-Phospho-D-glycerate | Glycolysis |

An alternative route for the conversion of tartronate semialdehyde to D-glycerate exists, proceeding indirectly through hydroxypyruvate via the enzymes hydroxypyruvate isomerase and glyoxylate/hydroxypyruvate reductase. nih.gov The integration of ethylene glycol metabolism with central pathways like glycolysis through tartronate semialdehyde demonstrates the metabolic versatility of microorganisms in utilizing various carbon sources.

Enzymology of Tartronate Semialdehyde Phosphate Biosynthesis and Metabolism

Enzymes Involved in Tartronate (B1221331) Semialdehyde Phosphate (B84403) Formation

The generation of tartronate semialdehyde and its phosphorylated form involves several distinct enzymatic pathways, utilizing different substrates and catalytic strategies.

Pyruvate (B1213749) Kinase: Catalytic Properties and Substrate Recognition for Beta-Hydroxypyruvate Phosphorylation

Pyruvate kinase (EC 2.7.1.40) is a crucial enzyme in glycolysis, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP. wikipedia.org However, its catalytic activity is not limited to PEP. The enzyme is also capable of phosphorylating alternative substrates, including β-hydroxypyruvate. nih.govdocumentsdelivered.com This side reaction reflects the capacity of the active site to accommodate other α-hydroxy carboxylates. ebi.ac.uk

Tartronate Semialdehyde Synthase (Glyoxylate Carboligase): Reaction Mechanism, Thiamine (B1217682) Diphosphate (B83284) Dependence, and Stereospecificity

Tartronate semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate (B1226380) carboligase, synthesizes tartronate semialdehyde by catalyzing the condensation of two molecules of glyoxylate, with the release of one molecule of carbon dioxide. ebi.ac.ukgenome.jp This enzyme is critically dependent on the cofactor thiamine diphosphate (ThDP, also known as thiamine pyrophosphate). ebi.ac.uknih.gov

The reaction mechanism is initiated by the activation of the ThDP cofactor. Unlike many other ThDP-dependent enzymes, this activation does not start with a proton transfer from a conserved glutamate (B1630785). Instead, non-polar residues in the active site create a low dielectric environment, which facilitates an intramolecular proton transfer within the ThDP molecule, forming a reactive ylid. ebi.ac.uk This ylid then performs a nucleophilic attack on the carbonyl carbon of the first glyoxylate molecule. Following this addition, the second glyoxylate molecule binds, and a subsequent nucleophilic attack and rearrangement lead to the formation of tartronate semialdehyde and the release of CO2. ebi.ac.uk Enzymes of this class, such as the related acetolactate synthase, are known to perform stereospecific condensations. ebi.ac.uk

Hydroxypyruvate Isomerase (Hyi): Enzymatic Conversion of 3-Hydroxypyruvate to Tartronate Semialdehyde

Hydroxypyruvate isomerase (EC 5.3.1.22) catalyzes the reversible isomerization between hydroxypyruvate and tartronate semialdehyde (also known as 2-hydroxy-3-oxopropanoate). nih.govwikipedia.org This enzyme provides a direct pathway for the formation of tartronate semialdehyde from hydroxypyruvate without the involvement of phosphorylation.

The enzyme from Bacillus fastidiosus has been purified and characterized. It is specific for its two substrates, hydroxypyruvate and tartronate semialdehyde, and notably, does not require any cofactors for its catalytic activity. nih.gov The reaction is reversible, and at pH 7.1 and 30°C, the equilibrium constant (K = [tartronate semialdehyde] / [hydroxypyruvate]) was determined to be 2.5, indicating a preference for the formation of tartronate semialdehyde under these conditions. nih.gov

Alpha-Dehydro-Beta-Deoxy-D-Glucarate Aldolase (B8822740): Activity within Sugar Acid Degradation Pathways

In certain metabolic pathways, particularly the degradation of sugar acids like D-glucarate, tartronate semialdehyde is produced via an aldolase reaction. modelseed.orgnih.gov The enzyme 2-dehydro-3-deoxy-D-glucarate aldolase (EC 4.1.2.20), also known as KDG aldolase, is central to this process. nih.govontosight.ai

This enzyme functions in the D-glucarate degradation pathway found in organisms like Escherichia coli. It catalyzes the cleavage of 2-dehydro-3-deoxy-D-glucarate (also called 5-keto-4-deoxy-D-glucarate or KDG) into two smaller molecules: pyruvate and tartronate semialdehyde. nih.govontosight.airesearchgate.net The mechanism is a classic aldol (B89426) cleavage, facilitated by the formation of a Schiff base intermediate with a lysine (B10760008) residue in the enzyme's active site. ontosight.ai This pathway represents a key link between hexaric acid metabolism and central glycolytic intermediates.

Enzymes Catalyzing Tartronate Semialdehyde Phosphate Transformations

Once formed, tartronate semialdehyde is a substrate for further enzymatic conversion, most notably reduction to D-glycerate.

Tartronate Semialdehyde Reductase (TSR): Substrate Specificity (e.g., D-glycerate enantioselectivity), Cofactor Preferences (NAD/NADH, NADP/NADPH), and Reversible Reaction Kinetics

Tartronate semialdehyde reductase (TSR) (EC 1.1.1.60) is a β-hydroxyacid dehydrogenase that catalyzes the reversible reduction of tartronate semialdehyde to D-glycerate. nih.govresearchgate.net This reaction is a critical step in pathways that assimilate carbon through tartronate semialdehyde, such as in the bioconversion of glycerol (B35011) in the fungus Ustilago maydis. nih.govnih.gov

Substrate Specificity and Enantioselectivity : TSR exhibits strong substrate specificity. The enzyme from U. maydis is highly specific for glyceric acid, showing little to no activity towards other β-hydroxyacids like 6-phosphogluconic acid or β-hydroxybutyric acid. nih.gov Furthermore, it displays significant enantioselectivity, with a much higher affinity for D-glycerate compared to L-glycerate. nih.govnih.gov

Cofactor Preferences : TSRs can utilize either NAD+/NADH or NADP+/NADPH as cofactors. The enzyme from U. maydis shows dual specificity but has a preference for NADP+, exhibiting approximately 26% higher activity with NADP+ than with NAD+ in the oxidation of DL-glycerate. nih.gov In contrast, the TSR from Salmonella typhimurium is described as using NAD as its cofactor. nih.gov The ability to bind NADPH is often determined by specific residues, such as Arg33 and Lys37, which can interact with the 2'-phosphate group of the cofactor. researchgate.net

Reversible Reaction Kinetics : The reaction catalyzed by TSR is reversible. nih.govresearchgate.net Kinetic studies of the recombinant TSR from U. maydis (rTsr1) reveal a significantly higher affinity for tartronate semialdehyde in the reduction reaction than for D-glycerate in the oxidation reaction. The Michaelis constant (Km) for tartronate semialdehyde (with NADH) was 0.19 mM, whereas the Km for D-glycerate (with NADP+) was 17.7 mM. This kinetic profile suggests that under normal physiological conditions, the metabolic flux strongly favors the production of D-glycerate from tartronate semialdehyde. nih.gov

Interactive Data Table: Kinetic Parameters of Tartronate Semialdehyde Reductase (rTsr1) from U. maydis nih.gov

| Substrate | Cofactor | Km (mM) | Vmax (µmol/min/mg) |

| Tartronate Semialdehyde | NADH | 0.19 ± 0.03 | 1.8 ± 0.1 |

| D-Glycerate | NADP+ | 17.7 ± 2.1 | 1.9 ± 0.1 |

| L-Glycerate | NADP+ | 123.2 ± 15.6 | 2.5 ± 0.2 |

Dual Cofactor Specificity and Substrate Promiscuity of Related Enzymes

The enzymes involved in the broader metabolic pathways connected to tartronate semialdehyde demonstrate a notable degree of flexibility in their cofactor and substrate requirements. This promiscuity is a key feature that allows for metabolic plasticity and the evolution of new enzymatic functions. nih.gov

A prime example is tartronate semialdehyde reductase (TSR), which catalyzes the reversible conversion of tartronate semialdehyde to D-glycerate. researchgate.netnih.gov Studies on TSR from Ustilago maydis have revealed a dual specificity for both NAD⁺ and NADP⁺ as cofactors. nih.gov While the enzyme can utilize both, it shows a preference for NADP⁺ in the oxidation of DL-glyceric acid, with NAD⁺ yielding approximately 26% lower activity. nih.gov This dual cofactor usage suggests that TSR can integrate into different metabolic contexts depending on the cellular redox state (NADH/NAD⁺ vs. NADPH/NADP⁺ ratio).

Substrate promiscuity, the ability of an enzyme to act on multiple substrates, is also a characteristic of enzymes in related pathways. nih.govsemanticscholar.orgresearchgate.net For instance, succinate (B1194679) semialdehyde dehydrogenase (SSADH), an enzyme that shares structural similarities with TSR, has been shown to act on a variety of substrates beyond its native succinate semialdehyde. nih.gov This inherent flexibility can be harnessed during evolution to develop new metabolic capabilities. nih.gov In Escherichia coli, SSADH has been recruited to functionally substitute for other dehydrogenases, highlighting the latent potential within these enzymes to adapt to different metabolic needs. nih.gov

Glyoxylate carboligase (GCL), the enzyme responsible for synthesizing tartronate semialdehyde from two molecules of glyoxylate, also exhibits a degree of substrate flexibility. nih.govebi.ac.ukulisboa.pt While its primary substrates are two molecules of glyoxylate, research has explored its potential to utilize other small aldehydes, such as formaldehyde. ulisboa.pt Engineering efforts have successfully modified GCL to increase its affinity and catalytic efficiency for non-native substrates, demonstrating the adaptable nature of its active site. ulisboa.pt This inherent promiscuity is a common starting point for the evolution of novel enzyme functions. nih.gov

The broader family of β-hydroxyacid dehydrogenases, to which TSR belongs, is known for its structural conservation despite catalyzing reactions with a range of different substrates. researchgate.netnih.gov This suggests a common scaffold that can be adapted to achieve specificity for various β-hydroxyacids.

Other Putative Enzymes Acting on Tartronate Semialdehyde

Beyond the well-characterized tartronate semialdehyde reductase (TSR), other enzymes are predicted or have been shown to metabolize tartronate semialdehyde. The metabolic fate of tartronate semialdehyde is not limited to its reduction to D-glycerate. In some organisms, alternative pathways exist for its conversion.

In the context of the D-glucarate catabolic pathway in Escherichia coli, after tartronate semialdehyde is formed, it is reduced to D-glyceric acid by a tartronate semialdehyde reductase. researchgate.net This D-glyceric acid is then phosphorylated to enter glycolysis. ebi.ac.ukresearchgate.net

Putative homologs of enzymes that produce tartronate semialdehyde, such as glyoxylate carboligase and hydroxypyruvate isomerase, have been identified in the genomes of various organisms, including the fungus Ustilago maydis. nih.gov The presence of these homologs suggests that the metabolism of tartronate semialdehyde may be more widespread than currently understood.

Furthermore, the chemical nature of tartronate semialdehyde, an aldehyde, makes it a potential substrate for a variety of aldehyde dehydrogenases. For example, in engineered metabolic pathways, various aldehyde dehydrogenases have been tested for their ability to oxidize similar small aldehydes. E. coli aldehyde dehydrogenase (AldA) and Azospirillum brasilense α-ketoglutarate semialdehyde dehydrogenase (AraE) have proven effective in oxidizing glycolaldehyde (B1209225) to glycolic acid, a structurally related reaction. researchgate.net This suggests that similar aldehyde dehydrogenases could potentially act on tartronate semialdehyde, converting it to tartronate.

This compound as an Enzyme Inhibitor

Potent Inhibition of Enolase: Apparent and True Ki Values, Distinct Inhibitory Effects of Enol and Aldehyde Tautomers

This compound (TSP) is a powerful inhibitor of enolase, a crucial enzyme in the glycolytic pathway. nih.govnih.gov Both the enol and aldehyde tautomers of TSP exhibit significant inhibitory effects on yeast enolase, though they display different potencies. nih.gov The enol form of TSP is a particularly potent inhibitor, with an apparent inhibition constant (Ki) of 100 nM. nih.gov The aldehyde form also inhibits enolase, but with a higher apparent Ki of 5 µM. nih.gov

However, the true inhibitory potential of the aldehyde form is masked by its hydration in aqueous solution. It is estimated that 95-99% of the aldehyde form of TSP exists in a hydrated state. nih.gov When this hydration is taken into account, the true Ki for the aldehyde species is calculated to be in the range of 50-250 nM, revealing it to be a much more potent inhibitor than its apparent Ki suggests. nih.gov

The distinct inhibitory characteristics of the two tautomers highlight the specific interactions each form has with the active site of enolase. The high potency of both forms underscores the effectiveness of TSP as an enolase inhibitor.

| Tautomer of TSP | Apparent Ki | True Ki |

| Enol | 100 nM | - |

| Aldehyde | 5 µM | 50-250 nM |

Slow Binding Kinetics and Intermediate Analogue Behavior

The enol tautomer of this compound exhibits slow-binding inhibition of yeast enolase. nih.gov This kinetic behavior is characteristic of inhibitors that are structural analogues of an enzyme's reaction intermediate. nih.govnih.gov The process of inhibition by the enol of TSP is not instantaneous; it occurs over a measurable time frame, with a half-time (t1/2) for the process of approximately 15 seconds, corresponding to a rate constant (k) of 0.046 s⁻¹. nih.gov The initial inhibition constant (Ki) for this slow-binding process is approximately 200 nM. nih.gov

This slow-binding behavior suggests a two-step inhibition mechanism, likely involving an initial rapid binding to form an enzyme-inhibitor complex, followed by a slower conformational change that results in a more tightly bound complex. nih.gov This is consistent with the behavior of other known slow-binding inhibitors of enolase. nih.gov The structural similarity of the enol of TSP to the proposed aci-carboxylate intermediate of the enolase reaction supports its role as an intermediate analogue. nih.govnih.gov This makes TSP a valuable tool for studying the catalytic mechanism of enolase. nih.govsemanticscholar.org

Implications for Regulation of Glycolytic Flux

The potent inhibition of enolase by this compound (TSP) has significant implications for the regulation of glycolytic flux. nih.gov Enolase catalyzes a critical step in glycolysis, the conversion of 2-phosphoglycerate to phosphoenolpyruvate. nih.gov By inhibiting this step, TSP can effectively block the flow of metabolites through the lower part of the glycolytic pathway.

This inhibition can lead to an accumulation of metabolites upstream of enolase and a depletion of downstream products, including pyruvate and ATP. nih.gov Under conditions where a cell is heavily reliant on glycolysis for energy production, such as under anaerobic conditions or in certain cancer cells, the inhibition of enolase by a potent inhibitor like TSP can have profound effects on cellular bioenergetics. nih.govnih.gov

The regulation of glycolytic flux is a complex process involving multiple allosteric effectors and post-translational modifications of glycolytic enzymes. nih.gov The introduction of a potent inhibitor like TSP can override these normal regulatory mechanisms. Furthermore, the interaction of glycolytic enzymes with each other can also influence pathway flux. For instance, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to interact with and modulate the activity of other enzymes, thereby controlling metabolic flow. nih.gov The presence of an enolase inhibitor would directly impact this interconnected network, potentially causing widespread metabolic reprogramming.

Non-Enzymatic Reactions of Tartronate Semialdehyde

In solution, this compound (TSP) undergoes non-enzymatic tautomerization. nih.gov The immediate product of its enzymatic synthesis is the enol form. nih.gov This enol tautomer then undergoes a conversion to the aldehyde form. nih.gov The rate of this tautomerization is independent of pH below pH 6. nih.gov

Following tautomerization to the aldehyde, this form of TSP becomes hydrated in aqueous solution. nih.gov This hydration is a significant factor, as the majority of the aldehyde exists in this hydrated state. nih.gov The enol and hydrated aldehyde forms can be distinguished by ³¹P NMR spectroscopy, with the enol resonating approximately 1 ppm upfield from the hydrated aldehyde. nih.gov

These non-enzymatic reactions are crucial to consider when studying the inhibitory effects of TSP, as the different tautomers and their hydrated forms have distinct biological activities. nih.gov

Structural Biology of Enzymes Associated with Tartronate Semialdehyde Phosphate

Crystal Structures of Key Enzymes

The determination of the three-dimensional structures of enzymes at atomic resolution provides invaluable insights into their function. X-ray crystallography has been instrumental in elucidating the architectures of several enzymes involved in the metabolism of tartronate (B1221331) semialdehyde.

Tartronate Semialdehyde Reductase (e.g., GarR from Salmonella typhimurium): Resolution, Dimerization, and Overall Architecture

Tartronate semialdehyde reductases (TSRs), also known as 2-hydroxy-3-oxopropionate reductases, are crucial enzymes that catalyze the reduction of tartronate semialdehyde to D-glycerate. nih.govresearchgate.net The crystal structure of GarR, a TSR from Salmonella typhimurium, has been determined to a high resolution of 1.65 Å. nih.govresearchgate.net This level of detail allows for a precise understanding of the enzyme's atomic arrangement.

The functional form of GarR is a dimer, a common quaternary structure for this class of enzymes. nih.gov In Ustilago maydis, the recombinant TSR (rTsr1) was also found to exist as a dimer in solution, with a molecular weight of approximately 85 kDa, as determined by gel filtration. nih.gov The individual monomer of rTsr1 has a predicted size of 41 kDa. nih.gov The dimerization is achieved through a process of reciprocal domain sharing, where the C-terminal domains of the two monomers are swapped. researchgate.net This arrangement creates a substrate-binding cleft situated between the N-terminal subunit of one monomer and the C-terminal subunit of the other. researchgate.net

| Enzyme | Organism | Resolution (Å) | Quaternary Structure | Monomer Mol. Weight (kDa) |

| GarR | Salmonella typhimurium | 1.65 nih.govresearchgate.net | Dimer researchgate.net | - |

| rTsr1 | Ustilago maydis | - | Dimer nih.gov | ~41 nih.gov |

Structural Homologies within the Beta-Hydroxyacid Dehydrogenase Family

The β-HAD family is characterized by its ability to catalyze the NAD(P)+-dependent oxidation of various β-hydroxy acid substrates. nih.gov While sharing a common structural framework, variations in substrate specificity arise from differences in their active sites. researchgate.net A notable distinction is observed in the substrate-binding loop, which interacts with the carboxylate or sulfonate groups of their respective ligands. researchgate.net

Thiamine (B1217682) Diphosphate-Dependent Enzymes (e.g., Tartronate Semialdehyde Synthase)

Tartronate-semialdehyde synthase, also known as glyoxylate (B1226380) carboligase, is a thiamine diphosphate (B83284) (ThDP)-dependent enzyme. ebi.ac.uk It catalyzes the synthesis of one molecule of tartronate semialdehyde from two molecules of glyoxylate, with the release of carbon dioxide. ebi.ac.uk ThDP-dependent enzymes are a diverse class, and they all utilize the cofactor thiamine diphosphate for their catalytic activity. nih.gov

The structure of these enzymes is characterized by the presence of at least two conserved domains that are essential for binding and activating ThDP: the pyrophosphate (PP) domain and the pyrimidine (B1678525) (PYR) domain. nih.gov The cofactor binds at the interface between the two subunits of the dimeric enzyme. embopress.org The diphosphate moiety of ThDP interacts with the enzyme, often through a divalent metal ion like Ca2+ or Mg2+, at the C-terminal end of a parallel β-sheet in the N-terminal domain. embopress.orgcornell.edu The thiazolium ring of ThDP interacts with residues from both subunits, while the pyrimidine ring is situated in a hydrophobic pocket. embopress.org

Related Enzyme Structures (e.g., Malic Enzyme with Tartronate)

The malic enzyme, another oxidative decarboxylase, provides a point of comparison for understanding enzyme-ligand interactions. Although not directly involved in the tartronate semialdehyde phosphate (B84403) pathway, its interaction with tartronate, a structural analog, offers insights. Tartronate acts as a noncompetitive inhibitor of the cytosolic NADP+-dependent malic enzyme with respect to L-malate. nih.gov

Active Site Characterization and Ligand Binding

The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. The precise geometry and chemical properties of the active site are critical for enzyme function.

Details of Substrate and Cofactor Binding Pockets (e.g., NAD, NADPH, L-tartrate mimicry)

In Tartronate Semialdehyde Reductase (TSR), the active site is located at the interface between the two domains. researchgate.net The crystal structure of GarR from Salmonella typhimurium revealed the presence of L-tartrate in the active site. nih.gov It is believed that L-tartrate acts as a mimic of glycerate, the product of the enzymatic reaction. nih.gov This binding provides a snapshot of how the actual substrate or product might be oriented within the active site.

The binding of the cofactor, either NAD+ or NADPH, is crucial for the catalytic activity of TSRs. ontosight.ai Some TSRs, like the one from Ustilago maydis, show dual specificity for both NAD+ and NADP+. nih.gov The binding pocket for the cofactor is well-defined. In many dehydrogenases, the 2'-phosphate of NADPH interacts with specific residues, such as arginine and lysine (B10760008). researchgate.net However, in the NADH-dependent TSR, an equivalent arginine residue protrudes into the active site, which would sterically hinder the binding of the 2'-phosphate of NADPH, explaining its preference for NADH. researchgate.net

The binding of the substrate and cofactor can induce conformational changes in the enzyme. biorxiv.org For instance, in dihydrofolate reductase, the binding of NADPH increases the enzyme's affinity for its substrate. biorxiv.org This sequential binding mechanism, where the cofactor binds first, is also observed in some succinic semialdehyde reductases, which are related to TSRs. nih.gov

The active site contains key residues that are directly involved in catalysis. In many β-hydroxyacid dehydrogenases, a lysine residue acts as an acid/base catalyst. researchgate.net However, in some related enzymes, this lysine is replaced by an aspartate residue. researchgate.net The nicotinamide (B372718) ring of the cofactor is positioned to allow for efficient hydride transfer to the substrate. researchgate.net

| Enzyme Family/Member | Cofactor(s) | Substrate/Analog | Key Active Site Features |

| Tartronate Semialdehyde Reductase (GarR) | NAD researchgate.net | L-tartrate (mimic) nih.gov | Putative NADPH binding site nih.gov, Substrate binding at domain interface researchgate.net |

| Tartronate Semialdehyde Reductase (rTsr1) | NAD+, NADP+ nih.gov | D-glycerate nih.gov | - |

| Thiamine Diphosphate-dependent Enzymes | Thiamine diphosphate | Glyoxylate ebi.ac.uk | Conserved PP and PYR domains for cofactor binding nih.gov |

| Malic Enzyme | NADP+ nih.gov | L-malate, Tartronate (inhibitor) nih.gov | - |

Identification and Role of Catalytic Residues

The catalytic activity of enzymes is dependent on a specific arrangement of amino acid residues within the active site. These residues participate directly in substrate binding, transition state stabilization, and the chemical transformation of the substrate. For enzymes that process tartronate semialdehyde, distinct sets of catalytic residues have been identified that are central to their function.

Tartronate-Semialdehyde Synthase (Glyoxylate Carboligase)

Tartronate-semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate carboligase, catalyzes the formation of one molecule of tartronate semialdehyde from two molecules of glyoxylate, with the release of carbon dioxide. ebi.ac.uk This enzyme is dependent on the cofactor thiamine diphosphate (ThDP). ebi.ac.uknih.gov

A unique feature of glyoxylate carboligase from Escherichia coli is its mechanism for activating the ThDP cofactor. Unlike most ThDP-dependent enzymes that utilize a conserved glutamate (B1630785) residue to facilitate catalysis, glyoxylate carboligase lacks this acidic residue. ebi.ac.uknih.gov Instead, it employs a cluster of non-polar amino acid residues to create a hydrophobic microenvironment around the cofactor. ebi.ac.uk This low dielectric constant environment is proposed to lower the energy required for the formation of the reactive ylid form of ThDP through an intramolecular proton transfer. ebi.ac.uk This activation is a critical first step, enabling the cofactor's carbanion to perform a nucleophilic attack on the carbonyl carbon of the first glyoxylate molecule. ebi.ac.uk

The key residues identified in E. coli glyoxylate carboligase (PDB: 2pan) and their collective role are detailed below.

Interactive Data Table: Catalytic Residues of E. coli Tartronate-Semialdehyde Synthase

| Residue | PDB ID (Chain) | Role in Catalysis |

| Val51 | 2pan (A) | Contributes to a non-polar environment for cofactor activation. Its substitution with the typically conserved glutamate (V51D variant) shifts the enzyme's optimal pH. nih.gov |

| Val25 | 2pan (A) | Part of the hydrophobic pocket that surrounds the ThDP cofactor. ebi.ac.uk |

| Leu421 | 2pan (A) | Contributes to the low dielectric constant of the active site, facilitating ThDP activation. ebi.ac.uk |

| Leu476 | 2pan (A) | Part of the hydrophobic pocket that surrounds the ThDP cofactor. ebi.ac.uk |

| Ile479 | 2pan (A) | Contributes to the low dielectric constant of the active site, facilitating ThDP activation. ebi.ac.uk |

Tartronate Semialdehyde Reductase (TSR)

Tartronate semialdehyde reductase (TSR) (EC 1.1.1.60) is a member of the β-hydroxyacid dehydrogenase family and catalyzes the reversible, NAD(P)H-dependent reduction of tartronate semialdehyde to D-glycerate. nih.govnih.gov Structural and mutational studies have been crucial in identifying the catalytic residues for this enzyme.

The crystal structure of GarR, a TSR from Salmonella typhimurium, revealed that these enzymes belong to a family of structurally and mechanically related dehydrogenases. nih.govresearchgate.net A significant finding is the presence of a highly conserved catalytic motif that includes a critical lysine residue, which is essential for the activity of many β-hydroxyacid dehydrogenases. nih.gov This lysine typically acts as an acid/base catalyst in the protonation of the substrate.

Interactive Data Table: Key Residues of Tartronate Semialdehyde Reductase

| Residue/Motif | Enzyme/Organism | Role in Catalysis |

| Catalytic Lysine | β-hydroxyacid dehydrogenases (general) | A highly conserved residue found to be essential for enzyme activity, acting as an acid/base catalyst. nih.gov |

| Arg33 | NADH-dependent TSR | In the NADH-dependent structure, this arginine protrudes into the active site, which would sterically hinder the binding of an NADPH cofactor, explaining cofactor specificity. researchgate.net |

| Cofactor Binding Motif | β-hydroxyacid dehydrogenases (general) | A C-terminal motif that is strongly conserved in bacteria, with a lysine and a glycine (B1666218) being conserved across all family members. nih.gov |

Conformational Changes upon Ligand Binding

The binding of substrates and cofactors to an enzyme often induces conformational changes that are essential for catalysis. These changes can range from small local movements of side chains to large-scale domain rearrangements that position catalytic residues correctly and sequester the substrate from the solvent.

For enzymes in the tartronate semialdehyde pathway, ligand binding is a prerequisite for their catalytic action. In the case of methylmalonate semialdehyde dehydrogenase, a related aldehyde dehydrogenase, the binding of the cofactor NAD+ provides significant protection against proteolysis, suggesting that NAD+ induces a stabilizing conformational change in the enzyme. nih.gov This protective effect is diminished by the presence of CoA esters, indicating that subsequent substrate binding can further modulate the enzyme's conformation. nih.gov

Many enzymes that bind ligands undergo a shift in their conformational ensemble, often transitioning from a flexible, open "apo" state to a more rigid, closed "holo" state upon ligand binding. nih.gov This induced-fit mechanism ensures that the active site is properly formed only after the specific substrate has bound. elifesciences.org

In the crystal structure of tartronate semialdehyde reductase (TSR) from S. typhimurium, the enzyme was captured with L-tartrate in the active site. nih.gov L-tartrate acts as a mimic of the product, D-glycerate, and its position in the active site provides a static snapshot of the product-bound state. nih.gov Superimposition with homologous structures containing the NADPH cofactor reveals the putative binding site for the cofactor and suggests how the substrate is oriented for hydride transfer. nih.gov While this does not depict the dynamic process of binding, it illustrates the final, catalytically competent conformation of the active site. This ligand-induced organization is critical for aligning the substrate with the cofactor for the reduction reaction. nih.gov

Furthermore, studies on related receptor proteins show that ligand-specific shifts in the conformation of domain interfaces can play a role in gating mechanisms, revealing that even subtle changes in ligand structure can lead to different functional outcomes. nih.gov This highlights the principle that conformational changes driven by ligand binding are a fundamental aspect of enzyme function, enabling both specificity and catalytic power. nih.govnih.gov

Regulation and Control of Tartronate Semialdehyde Phosphate Metabolism

Transcriptional and Genetic Regulation

The expression of genes involved in the tartronate (B1221331) semialdehyde phosphate (B84403) pathway is tightly controlled in response to the availability of specific carbon and nitrogen sources. This regulation ensures that the enzymes for this pathway are synthesized only when needed, conserving cellular resources.

In organisms such as Streptomyces coelicolor, the expression of genes within the allantoin (B1664786) catabolic pathway, which connects to tartronate semialdehyde metabolism, is induced by the presence of allantoin and its metabolic byproducts. One key gene in this network is hyi, which encodes hydroxypyruvate isomerase. The expression of hyi is upregulated in mutants lacking the transcriptional repressor AllR, indicating its role in the broader regulatory circuit of purine (B94841) degradation and glyoxylate (B1226380) metabolism. nih.gov While direct evidence for glyoxylate-induced expression of hyi is part of a larger regulatory scheme, the derepression of the pathway in the presence of accumulated glyoxylate suggests an indirect influence on hyi expression. nih.govmicrobiologyresearch.org

In the fungus Ustilago maydis, the expression of tsr1, the gene encoding tartronate semialdehyde reductase, is subject to negative regulation. Analysis of the tsr1 promoter has revealed a specific region that acts as a negative cis-acting element. nih.gov The insertion of a T-DNA element in this promoter region leads to enhanced and constitutive expression of the tsr1 mRNA, suggesting the presence of a repressor binding site that, when disrupted, leads to increased gene expression. nih.gov

In Escherichia coli, the genes required for the glycerate pathway, which processes glyoxylate, are clustered together on the chromosome. This cluster includes gcl (glyoxylate carboligase), glxR (tartronate semialdehyde reductase), and glxK (glycerate kinase). nih.gov These genes are part of a larger regulon that also contains genes for allantoin utilization. This co-localization allows for coordinated regulation of the entire pathway, from the breakdown of allantoin to the assimilation of glyoxylate into central metabolism. nih.gov The allantoin utilization gene cluster is organized into at least three transcriptional units, with promoters controlling the expression of genes like allA (ureidoglycolate hydrolase) and allD (ureidoglycolate dehydrogenase), which are involved in producing glyoxylate from allantoin. nih.gov

The genes for the glyoxylate shunt, aceA (isocitrate lyase) and aceB (malate synthase), are located in an operon in E. coli, with the direction of transcription from aceB to aceA. nih.gov This operon structure ensures the coordinated expression of the two key enzymes of the glyoxylate cycle, which provides the precursor glyoxylate for the tartronate semialdehyde pathway. wikipedia.orgfrontiersin.org

| Gene Cluster | Organism | Genes Included | Function |

| Glycerate Pathway Cluster | Escherichia coli | gcl, glxR, glxK | Assimilation of glyoxylate into the glycerate pathway. nih.gov |

| Allantoin Regulon | Escherichia coli | allA, allB, allC, allD, gcl, glxR, glxK | Degradation of allantoin and subsequent metabolism of glyoxylate. nih.gov |

| ace Operon | Escherichia coli | aceB, aceA | Key enzymes of the glyoxylate shunt, producing glyoxylate. nih.gov |

The regulation of the glyoxylate and allantoin pathway gene clusters is mediated by specific transcriptional regulators that respond to the presence of key metabolites.

AllR : In E. coli, AllR acts as a repressor for the allantoin utilization genes. nih.govmicrobiologyresearch.org The repressor function of AllR is activated by allantoin, which leads to the repression of genes required for energy production from this pathway. nih.govmicrobiologyresearch.org Conversely, when glyoxylate accumulates, it inactivates AllR, leading to the derepression of the pathway for energy production. nih.govmicrobiologyresearch.org This dual sensing allows the cell to switch between using allantoin as a nitrogen source or as a carbon and energy source via glyoxylate. In S. coelicolor, AllR also acts as a negative regulator of the allantoin pathway, and its binding to the promoter regions of catabolic genes is inhibited by allantoic acid and, to a lesser extent, glyoxylate. nih.gov

GclR : While the specific function of a regulator named GclR in the context of the provided search results is not explicitly detailed, the gene glxR in E. coli encodes tartronate semialdehyde reductase. nih.gov The regulation of this gene is part of the broader control of the glycerate pathway. In Paracoccus denitrificans, a GntR-type transcriptional regulator named GlcR acts as a repressor for glycolate (B3277807) oxidase production, which is an enzyme that generates glyoxylate. asm.org

IclR : This regulator controls the expression of the ace operon in E. coli. nih.gov IclR is allosterically regulated by glyoxylate and pyruvate (B1213749). Pyruvate stabilizes the active tetrameric form of IclR, which represses the operon, whereas glyoxylate favors the inactive dimeric form, leading to the expression of the glyoxylate shunt enzymes. asm.org

| Regulator | Organism | Function | Effector Molecules |

| AllR | E. coli, S. coelicolor | Represses allantoin catabolism genes. nih.govnih.govmicrobiologyresearch.org | Activated by allantoin; inactivated by glyoxylate. nih.govnih.govmicrobiologyresearch.org |

| IclR | E. coli | Represses the ace operon (glyoxylate shunt). nih.govasm.org | Activated by pyruvate; inactivated by glyoxylate. asm.org |

| GlcR | Paracoccus denitrificans | Represses glycolate oxidase production. asm.org | Not specified. |

Post-Translational Regulation and Enzyme Activity Control

Beyond transcriptional control, the activity of enzymes in the tartronate semialdehyde phosphate pathway is also regulated at the post-translational level. This provides a more immediate and rapid response to changes in metabolic conditions.

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, is a common mechanism for controlling metabolic pathways. pressbooks.pubyoutube.com Feedback inhibition, a specific type of allosteric regulation, occurs when the end product of a pathway inhibits an enzyme earlier in the sequence, thus regulating its own production. pressbooks.pubyoutube.comnih.gov

While specific allosteric regulators of tartronate semialdehyde synthase or reductase have not been extensively detailed in the provided context, the principle of feedback inhibition is fundamental to metabolic control. pressbooks.pubumich.edu For instance, the accumulation of downstream products of the glycerate pathway could potentially inhibit the activity of glyoxylate carboligase or tartronate semialdehyde reductase to prevent the overproduction of glycerate and its derivatives.

The activity of dehydrogenases and reductases in the tartronate semialdehyde pathway is critically dependent on the availability of electron carriers such as NAD⁺/NADH and NADP⁺/NADPH. The cellular redox state, reflected in the ratios of these cofactors, can significantly influence the direction and rate of metabolic flux. nih.govnih.gov

Tartronate semialdehyde reductase (TSR) from Ustilago maydis has shown dual specificity for both NAD⁺ and NADP⁺. nih.gov However, the enzyme's affinity for its substrates can be influenced by the specific cofactor. For example, the Km of the U. maydis TSR for tartronic semialdehyde with NADH as the cofactor is 0.19 mM, indicating a high affinity that favors the production of glycerate. nih.gov In humans, glyoxylate reductase/hydroxypyruvate reductase (GRHPR) primarily uses NADPH as a cofactor, which is favored by the highly reduced state of the NADP⁺/NADPH pool in the cytosol and mitochondria. nih.gov

The balance between the glyoxylate cycle and the tricarboxylic acid (TCA) cycle can also impact the cellular redox potential. The glyoxylate cycle bypasses the decarboxylation steps of the TCA cycle, which are major sites of NADH production. nih.gov Consequently, an active glyoxylate shunt can alter the NADH/NAD⁺ ratio, which in turn can influence the activity of NAD⁺-dependent enzymes in the tartronate semialdehyde pathway. nih.gov The interplay between these pathways and the cellular redox state is crucial for maintaining metabolic homeostasis. researchgate.net

pH-Dependent Enzyme Activity Profiles

For instance, glyoxylate reductase/hydroxypyruvate reductase (GRHPR), an enzyme that can be involved in pathways related to tartronate semialdehyde, demonstrates a clear dependence on pH. Studies on GRHPR from Bacillus subtilis have shown that the enzyme displays maximal activity at a pH of 8.0 for both glyoxylate and hydroxypyruvate substrates. mdpi.com This alkaline pH optimum is consistent with the conditions in the cytoplasm where this enzyme is typically localized. Similarly, research on human GRHPR has identified an optimal pH of 7.1 for glyoxylate reduction and a pH of 8.5 for D-glycerate dehydrogenase activity. nih.gov

Succinic semialdehyde dehydrogenase (SSADH), another related enzyme, also shows a distinct pH optimum. In germinated Tartary buckwheat, SSADH activity was found to be optimal at a pH of 8.7. mdpi.com Deviations from this optimal pH lead to a reduction in enzyme activity, with significant decreases observed at more acidic or alkaline conditions. mdpi.com

The pH profiles of these enzymes are crucial for their regulatory roles. Changes in cellular pH can act as a switch, modulating the flux of metabolites through the tartronate semialdehyde pathway and interconnected metabolic routes.

Table 1: Optimal pH for Enzymes in Related Metabolic Pathways

| Enzyme | Organism/Source | Substrate(s) | Optimal pH | Reference |

| Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) | Bacillus subtilis | Glyoxylate, Hydroxypyruvate | 8.0 | mdpi.com |

| Glyoxylate Reductase (GR) | Human (Blood Mononuclear Cells) | Glyoxylate | 7.1 | nih.gov |

| D-Glycerate Dehydrogenase (DGDH) | Human (Blood Mononuclear Cells) | D-Glycerate | 8.5 | nih.gov |

| Succinic Semialdehyde Dehydrogenase (SSADH) | Germinated Tartary Buckwheat | Succinic Semialdehyde | 8.7 | mdpi.com |

Metabolic Flux Control and Rate-Limiting Steps

A clear example of a rate-limiting step in a pathway involving tartronate semialdehyde is the reaction catalyzed by tartronate semialdehyde reductase (TSR). Research on the fungus Ustilago maydis has demonstrated that TSR is a novel rate-limiting step in the assimilation of glycerol (B35011). nih.govnih.gov In this organism, glycerol is converted to glycolipids, and the production of glycerate, a key intermediate, is catalyzed by TSR. nih.gov

Studies involving genetic manipulation of U. maydis have provided strong evidence for the rate-limiting role of TSR. A mutant strain with enhanced and constitutive expression of the TSR gene (tsr1) showed improved glycerol utilization. nih.govplos.org Conversely, a knockout mutant lacking the tsr1 gene exhibited a significant reduction in glycolipid accumulation, which could be rescued by the addition of glycerate to the growth medium. nih.gov Furthermore, overexpression of the tsr1 gene led to a notable increase in glycolipid production. plos.org These findings collectively indicate that the level of TSR activity directly controls the flux of carbon from glycerol to glycolipids, establishing it as a critical control point in this metabolic pathway. nih.gov

The metabolism of this compound does not occur in isolation but is part of a complex and interconnected network of metabolic pathways. The flux through the tartronate pathway is influenced by and, in turn, influences other central metabolic routes. This "cross-talk" is essential for maintaining cellular energy balance and providing the necessary precursors for biosynthesis.

The glycerate pathway, which involves tartronate semialdehyde, intersects with glycolysis, a central pathway for energy production. ebi.ac.uk The product of the TSR-catalyzed reaction, D-glycerate, can be phosphorylated to 3-phosphoglycerate (B1209933), an intermediate of glycolysis. ebi.ac.uk This connection allows the carbon from substrates like glycerol to be channeled into mainstream carbohydrate metabolism.

Recent research has highlighted the extensive cross-talk between metabolic and signaling pathways in various biological contexts, including diseases like cancer. nih.govnih.gov While direct studies on the signaling interactions of the this compound pathway are emerging, it is plausible that intermediates of this pathway could act as signaling molecules, influencing cellular processes beyond their immediate metabolic roles. The intricate connections between metabolic pathways underscore the importance of a systems-level perspective to fully appreciate the regulation and control of this compound metabolism. researchgate.net

Advanced Methodologies in Tartronate Semialdehyde Phosphate Research

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in the study of tartronate (B1221331) semialdehyde phosphate (B84403), providing insights into its structure, tautomeric forms, and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the structural features of tartronate semialdehyde phosphate. In solution, TSP exists in equilibrium between its enol and hydrated aldehyde forms. ³¹P NMR spectroscopy has been effectively used to distinguish between these tautomers. The enol form of TSP resonates approximately 1 ppm upfield from the hydrated aldehyde form, allowing for the direct observation and quantification of each species in solution. nih.gov This distinction is critical for understanding the chemical properties and biological activity of TSP, as the different forms may exhibit distinct reactivity and enzyme inhibitory potential.

The enzymatic synthesis of TSP from β-hydroxypyruvate by pyruvate (B1213749) kinase initially yields the enol tautomer. This enol form then undergoes tautomerization to the aldehyde, which subsequently becomes hydrated. nih.gov The ability of NMR to monitor these transformations provides valuable information on the kinetics and equilibrium of this process.

Spectrophotometric Assays for Enzyme Kinetics, Inhibition, and Tautomerization Monitoring

Spectrophotometry offers a versatile and sensitive means to study this compound. The tautomerization of the enol form of TSP to the aldehyde can be monitored spectrophotometrically by following the change in absorbance at 240 nm. nih.gov This has revealed that the tautomerization rate is largely independent of pH below a pH of 6.

This technique is also central to studying the inhibition of enzymes by TSP. Both the enol and aldehyde forms of TSP are potent inhibitors of yeast enolase. Spectrophotometric assays are used to determine the inhibition constants (Ki) for these interactions. For instance, the enol form of TSP exhibits slow-binding inhibition of yeast enolase, a process that can be followed over time by monitoring the decrease in enzyme activity spectrophotometrically. nih.gov The apparent Ki values for the enol and aldehyde forms have been determined to be 100 nM and 5 µM, respectively. However, considering that the aldehyde form is predominantly hydrated (95-99%), the true Ki for the aldehyde is estimated to be in the range of 50-250 nM. nih.gov

The general principle of using spectrophotometry in enzyme kinetics involves monitoring the change in absorbance of a substrate or product over time to determine the reaction rate. rockefeller.edu This allows for the calculation of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). creative-proteomics.com

Chromatographic and Mass Spectrometry-Based Approaches

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of metabolites like this compound from complex biological mixtures.

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling and Identification in Biological Samples

Gas chromatography-mass spectrometry (GC/MS) is a robust technique for the analysis of volatile and semi-volatile compounds and is widely applied in metabolite profiling. For a non-volatile compound like this compound, derivatization is a necessary prerequisite for GC/MS analysis. This process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization agents for compounds with phosphate and hydroxyl groups include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govresearchgate.net

Once derivatized, the TSP derivative can be separated from other metabolites on a GC column and subsequently detected by the mass spectrometer. The mass spectrometer provides a mass spectrum of the derivative, which serves as a chemical fingerprint, allowing for its identification by comparison to spectral libraries or through interpretation of fragmentation patterns. mdpi.com GC/MS has been successfully used for the comprehensive analysis of various metabolites, including those in the glycerate pathway and related energy metabolism pathways, from biological samples like serum and tissue extracts. nih.govfrontiersin.org Although specific applications detailing the GC/MS analysis of TSP in biological samples are not extensively documented, the established methodologies for other phosphorylated metabolites provide a clear framework for its potential analysis.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy. This high mass accuracy allows for the calculation of a unique elemental formula for the measured ion, which is invaluable for the structural elucidation and confirmation of identity of unknown or novel metabolites. nih.gov

For a compound like this compound, HRMS can definitively confirm its elemental formula (C₃H₆O₇P). This technique is particularly useful in metabolomics studies where numerous signals are detected, and accurate mass measurements are crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov The analysis of phosphorylated compounds by HRMS can be challenging due to potential fragmentation and the presence of multiple charged species, but various strategies, such as the use of different ionization techniques and derivatization, can be employed to overcome these issues. rockefeller.edunih.gov

Enzymatic Activity Assays and Kinetic Analysis

The study of enzymes that produce or utilize this compound is fundamental to understanding its biological role. Enzymatic activity assays and kinetic analysis provide quantitative measures of enzyme performance and inhibition.

Enzymatic assays for enzymes involved in TSP metabolism, such as tartronate-semialdehyde synthase, are typically designed to monitor the consumption of a substrate or the formation of a product over time. ebi.ac.uk Spectrophotometric methods are commonly employed for this purpose. For example, if the reaction involves a change in the concentration of a chromophore or a fluorophore, the reaction rate can be followed by measuring the change in absorbance or fluorescence. nih.gov

Kinetic analysis of these enzymes involves determining key parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. For instance, the kinetic parameters of tartronate semialdehyde reductase have been determined, showing different affinities for D- and L-glycerate. nih.gov Inhibition studies are also a critical component of kinetic analysis. By measuring how the presence of an inhibitor, such as a TSP analog, affects the enzyme's kinetic parameters, the type and strength of inhibition can be determined. nih.gov This information is vital for understanding the regulation of metabolic pathways and for the design of potential therapeutic agents.

| Parameter | Value | Enzyme/Condition | Reference |

| ³¹P NMR Chemical Shift | ~1 ppm upfield from hydrated aldehyde | Enol form of TSP | nih.gov |

| Spectrophotometric λmax | 240 nm | Tautomerization monitoring | nih.gov |

| Ki (enol-TSP) | 100 nM (apparent) | Yeast Enolase | nih.gov |

| Ki (aldehyde-TSP) | 5 µM (apparent) | Yeast Enolase | nih.gov |

| True Ki (aldehyde-TSP) | 50-250 nM | Yeast Enolase | nih.gov |

| Km (D-glycerate) | 17.7 mM | Tartronate Semialdehyde Reductase | nih.gov |

| Km (L-glycerate) | 123.2 mM | Tartronate Semialdehyde Reductase | nih.gov |

| Km (Tartronic semialdehyde) | 0.19 ± 0.03 mM | Tartronate Semialdehyde Reductase | nih.gov |

Genetic Engineering and Molecular Biology Techniques

Molecular biology tools have been instrumental in probing the function of genes involved in the tartronate semialdehyde pathway, confirming their roles in vivo and providing platforms for detailed mechanistic studies.

To confirm the physiological role of a gene, researchers often employ knockout (gene deletion) and overexpression strategies. In Ustilago maydis, the gene tsr1, which encodes tartronate semialdehyde reductase, has been a subject of such studies. nih.gov

A knockout mutant (tsr1Δ), where the gene was deleted, showed a significant reduction in the production of glycolipids, which are downstream products of glycerol (B35011) metabolism. nih.gov Conversely, a strain engineered to overexpress tsr1 (tsr1gpd) exhibited a marked increase in glycolipid accumulation. nih.gov These results conclusively demonstrate that TSR plays a critical role in glycerol assimilation in this organism and represents a rate-limiting step in the pathway. nih.gov

| Strain | Genotype | Change in Glycolipid Production | Reference |

| tsr1Δ | Knockout mutant | 45.2% reduction | nih.gov |

| tsr1gpd | Overexpression mutant | ~40% increase | nih.gov |

This table summarizes the effects of gene knockout and overexpression of tsr1 on glycolipid production in Ustilago maydis, highlighting the enzyme's importance in the metabolic pathway.

In the study of glyoxylate (B1226380) carboligase (GCL), site-directed mutagenesis has been used to probe the active site. nih.govnih.gov For example, GCL is unusual because it lacks a conserved glutamate (B1630785) residue found in many similar enzymes. nih.govnih.gov The V51D mutation, which introduces a glutamate-like residue, was shown to shift the optimal pH for the enzyme's activity. nih.govnih.gov Furthermore, mutations at the I393 position were created to reduce steric hindrance for substrates larger than glyoxylate, successfully altering the enzyme's substrate specificity to favor pyruvate as a donor in carboligase reactions. nih.govnih.gov These studies, guided by the crystal structure of GCL, have provided deep insights into the structure-function relationship of the enzyme. nih.govresearchgate.net

Quantitative Reverse Transcription PCR (qRT-PCR) is a highly sensitive technique for measuring the levels of specific messenger RNA (mRNA), which reflects the level of gene expression. genome.jppressbooks.pubnih.govqmul.ac.ukuniprot.org To ensure accuracy, the data is typically normalized using reference genes that are stably expressed under the experimental conditions. genome.jppressbooks.pubnih.govqmul.ac.ukuniprot.org

This technique was used to analyze the expression of the tsr1 gene in Ustilago maydis. nih.gov The results showed that a mutant strain (GUM1) with improved glycerol utilization had enhanced and constitutive expression of tsr1 mRNA. nih.gov Furthermore, qRT-PCR confirmed the elevated expression of tsr1 in the engineered overexpression strain (tsr1gpd). nih.gov This molecular evidence directly links the observed phenotype (improved glycerol metabolism) to the increased transcription of the tartronate semialdehyde reductase gene. nih.gov

Structural Biology Methodologies

Determining the three-dimensional structure of enzymes provides a blueprint for understanding their catalytic mechanisms and substrate specificity at an atomic level. X-ray crystallography is a primary technique used for this purpose.